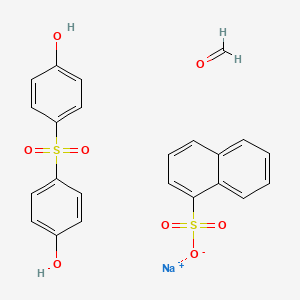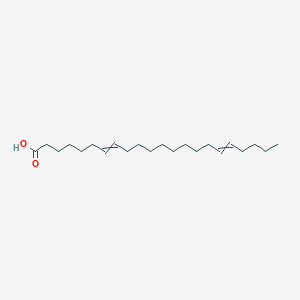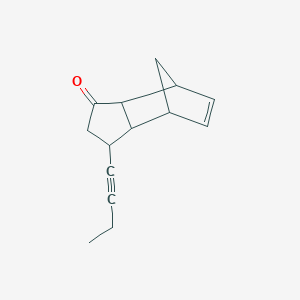
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethyl-5-heptenyl)-1,3-dithiolane is an organic compound characterized by its unique structure, which includes a dithiolane ring and a heptenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-5-heptenyl)-1,3-dithiolane typically involves the reaction of 2,6-dimethyl-5-heptenal with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring.
Reaction Conditions:
Reagents: 2,6-Dimethyl-5-heptenal, 1,3-propanedithiol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous conditions, typically using dichloromethane or toluene
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of 2-(2,6-Dimethyl-5-heptenyl)-1,3-dithiolane follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethyl-5-heptenyl)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, yielding thiols.
Substitution: The heptenyl side chain can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thiols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
2-(2,6-Dimethyl-5-heptenyl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethyl-5-heptenyl)-1,3-dithiolane involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially modifying their function. The heptenyl side chain can also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-5-heptenal: A precursor in the synthesis of 2-(2,6-Dimethyl-5-heptenyl)-1,3-dithiolane.
1,3-Dithiolane: A simpler dithiolane compound without the heptenyl side chain.
2-(2,6-Dimethyl-5-heptenyl)-1,3-dithiane: A similar compound with a dithiane ring instead of a dithiolane ring.
Uniqueness
2-(2,6-Dimethyl-5-heptenyl)-1,3-dithiolane is unique due to its specific combination of a dithiolane ring and a heptenyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability.
Properties
CAS No. |
65447-83-8 |
|---|---|
Molecular Formula |
C12H22S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
2-(2,6-dimethylhept-5-enyl)-1,3-dithiolane |
InChI |
InChI=1S/C12H22S2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-12H,4,6-9H2,1-3H3 |
InChI Key |
KMEPWLWAPYPOEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC1SCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)

![N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14492688.png)


![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)


![6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14492721.png)


![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)
